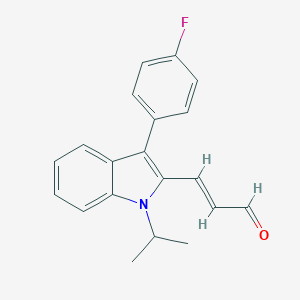

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Description

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is a structurally complex organic compound featuring a fluorinated indole core conjugated with an acrylaldehyde moiety. It serves as a critical intermediate in synthesizing fluvastatin, a statin-class drug used to lower cholesterol . The compound crystallizes in an orthorhombic system (space group Pna2₁) with a dihedral angle of 111.5° between the indole ring and the 4-fluorophenyl substituent . Its molecular structure lacks strong hydrogen bonds, but weak C–H···O/F interactions and π–π stacking stabilize the crystal lattice .

Properties

IUPAC Name |

(E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWHSTKQJBIYCK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301153342 | |

| Record name | (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-50-7 | |

| Record name | (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation: Synthesis of 4-Fluoro Phenacyl Chloride

The initial step involves the Friedel-Crafts acylation of fluorobenzene using chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. The electrophilic acylium ion generated by AlCl₃ attacks the para position of fluorobenzene, yielding 4-fluoro phenacyl chloride.

Key Conditions :

-

Catalyst : Anhydrous AlCl₃ (stoichiometric).

-

Solvent : Dichloromethane or nitrobenzene (inert, non-coordinating).

-

Temperature : 0–5°C (controlled to minimize side reactions).

The product is isolated via aqueous workup and purified by recrystallization.

Condensation with N-Isopropylaniline

4-Fluoro phenacyl chloride is reacted with N-isopropylaniline in dimethylformamide (DMF), a polar aprotic solvent that facilitates nucleophilic substitution. The secondary amine group of N-isopropylaniline displaces the chloride, forming 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino) ethanone.

Reaction Mechanism :

-

Nucleophilic attack by the amine on the acyl chloride carbon.

-

Elimination of HCl, driven by DMF’s basicity.

Characterization : Intermediate purity is confirmed by thin-layer chromatography (TLC) and NMR, with the isopropyl group appearing as a septet at δ 1.2–1.5 ppm and the aromatic protons as multiplet signals.

Cyclization to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The ketone intermediate undergoes cyclization catalyzed by zinc chloride (ZnCl₂), which activates the carbonyl group for intramolecular electrophilic substitution. Heating the mixture in an inert solvent (e.g., toluene) induces ring closure, forming the indole core.

Critical Parameters :

-

Catalyst Loading : 1.5 equivalents of ZnCl₂.

-

Temperature : Reflux conditions (110–120°C).

-

Reaction Time : 6–8 hours.

The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized by NMR, confirming the quaternary carbon at δ 120–125 ppm.

Condensation with 3-(N-Methyl-N-phenylamino)acrolein

The final step involves the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole with 3-(N-methyl-N-phenylamino)acrolein in acetonitrile, using phosphorus oxychloride (POCl₃) as a dehydrating agent. POCl₃ protonates the aldehyde oxygen, enhancing the electrophilicity of the acrolein derivative for conjugate addition.

Reaction Conditions :

-

Solvent : Anhydrous acetonitrile.

-

Temperature : Room temperature (20–25°C).

-

Stoichiometry : Equimolar reactants, 1.2 equivalents of POCl₃.

The (E)-configuration of the acrylaldehyde moiety is confirmed by X-ray crystallography, which reveals a dihedral angle of 111.5° between the indole and 4-fluorophenyl planes.

Structural Characterization and Crystallographic Data

The title compound crystallizes in the orthorhombic system with space group . Single-crystal X-ray diffraction (SCXRD) analysis provides the following unit cell parameters:

| Parameter | Value |

|---|---|

| (Å) | 12.4637(4) |

| (Å) | 9.9386(3) |

| (Å) | 13.0272(3) |

| Volume (ų) | 1613.70(8) |

| Z | 4 |

| Density (g/cm³) | 1.332 |

Hydrogen bonding is absent in the crystal lattice, with van der Waals interactions predominating. The absence of strong intermolecular forces contributes to the compound’s moderate melting point (136–138°C).

Analytical Validation

Spectroscopic Data :

-

FTIR : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (C-F).

-

¹H NMR (CDCl₃) : δ 9.45 (d, 1H, CHO), 7.85–7.10 (m, 8H, aromatic), 4.50 (septet, 1H, isopropyl), 1.50 (d, 6H, isopropyl CH₃).

-

¹³C NMR : δ 192.1 (CHO), 161.5 (C-F), 135.2–115.3 (aromatic carbons), 45.2 (isopropyl CH), 22.1 (isopropyl CH₃) .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylic acid.

Reduction: Formation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Intermediate for Statin Synthesis

One of the primary applications of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is as an intermediate in the synthesis of fluvastatin, a cholesterol-lowering medication belonging to the statin class. Fluvastatin is used to reduce LDL cholesterol and triglycerides in the blood while increasing HDL cholesterol levels. The indole moiety present in (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is crucial for the biological activity of fluvastatin .

1.2 Anticancer Potential

Recent studies have indicated that compounds containing indole structures exhibit anticancer properties. The incorporation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde into drug formulations may enhance their efficacy against various cancer types by inducing apoptosis in cancer cells or inhibiting tumor growth .

1.3 Neuroprotective Effects

Research has suggested that indole derivatives can possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde with neuroreceptors may lead to the development of new therapeutic agents aimed at neuroprotection .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to form stable films and emit light upon electrical excitation can be harnessed for developing efficient display technologies .

2.2 Photovoltaic Cells

Due to its potential for charge transport, this compound may also find applications in organic photovoltaic cells, contributing to the development of sustainable energy solutions through improved light absorption and conversion efficiency .

Synthesis and Characterization

The synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves several steps, including the reaction of 3-(4-fluorophenyl)-1-isopropylindole with acrolein derivatives under controlled conditions to yield high-purity crystals suitable for further applications. Characterization techniques such as X-ray diffraction, FTIR, and NMR spectroscopy confirm the structural integrity and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the indole moiety may contribute to its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Compound 1 : (E)-3-(4-Methoxyphenyl)acrylaldehyde (BJ-27)

Compound 2 : 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

- Structure : Combines a fluorophenyl group with an indole-ethylthiourea chain.

- Activity : Inhibits HIV-1 reverse transcriptase (EC₅₀ = 5.45 μg/mL) via hydrogen bonding with Lys101 and π–π interactions with Trp229 and Tyr181 .

- Comparison : The thiourea moiety introduces hydrogen-bonding capacity, enabling stronger target engagement than the acrylaldehyde group in the title compound .

Chalcone Derivatives with Fluorophenyl Groups

Compound 3 : (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one

- Structure : A chalcone derivative with a fluorophenyl group and a phenylacrylone chain.

- Crystallography : Dihedral angles between fluorophenyl and central benzene rings range from 7.14° to 56.26° , indicating greater planarity than the title compound’s 111.5° angle .

- Implications : Planar structures enhance π–π stacking but may reduce conformational flexibility for binding to enzymes like kynurenine formamidase .

Metal Complexes Derived from the Title Compound

Compound 4 : Cu(II) Complex of (1-((3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene)hydrazine)

- Structure : The title compound’s acrylaldehyde group is converted into a Schiff base ligand, which coordinates with Cu(II) in a 1:2 metal-to-ligand ratio .

- Activity : Demonstrates antimalarial activity (EC₅₀ < 5 μg/mL) and moderate antimicrobial effects, outperforming the parent compound in bioactivity due to metal coordination .

Comparative Analysis Table

Research Findings and Implications

Biological Activity

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves several key steps. Initially, 3-(4-fluorophenyl)-1-isopropyl-1H-indole is synthesized through a Friedel-Crafts condensation reaction. The final compound is obtained by condensing this indole derivative with 3-(N-methyl-N-phenylamino)acrolein in the presence of phosphorus oxychloride (POCl3) in acetonitrile .

Key Synthesis Steps:

- Friedel-Crafts Condensation : Reaction of 4-fluorobenzene with chloroacetyl chloride using AlCl3 to yield 4-Fluoro phenacyl chloride.

- Cyclization : Condensation with N-isopropylaniline to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

- Final Condensation : Reaction with 3-(N-methyl-N-phenylamino)acrolein to produce (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.

Antimicrobial Properties

Research has shown that (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde exhibits significant antimicrobial activity. A study reported the synthesis of metal complexes with this compound, which demonstrated potent antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis . The metal complexes formed with transition metals like Cu(II), Co(II), and Mn(II) showed enhanced activity compared to the free ligand.

Table 1: Antimicrobial Activity of Metal Complexes

| Metal Complex | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| Cu(II) | 20 |

| Co(II) | 18 |

| Mn(II) | 25 |

| Cd(II) | 22 |

Antitubercular Activity

The compound's derivatives have been evaluated for their antitubercular properties. The Mn(II) complex was particularly noted for its effectiveness against Mycobacterium tuberculosis, indicating that the structural modifications imparted by metal coordination enhance biological activity .

While specific mechanisms remain under investigation, it is hypothesized that the indole moiety plays a critical role in interaction with microbial targets. The presence of the fluorine atom in the phenyl ring may also contribute to increased lipophilicity, enhancing membrane permeability and bioactivity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde and its derivatives:

- Study on Schiff Base Ligands : This research highlighted the synthesis of a Schiff base derived from this compound, which exhibited notable antimicrobial, antitubercular, and antimalarial activities .

- Crystal Structure Analysis : A detailed crystallographic study revealed insights into the molecular geometry and potential interactions within biological systems, noting that strong hydrogen bonds were absent in its crystal structure .

Q & A

Q. What are the key synthetic steps for preparing (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde?

- Methodological Answer: The synthesis involves a multi-step route:

Friedel-Crafts condensation : 4-Fluorophenyl phenacyl chloride is synthesized using chloroacetyl chloride and AlCl₃ in fluorobenzene .

Cyclization : ZnCl₂-mediated cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone yields 3-(4-fluorophenyl)-1-isopropyl-1H-indole .

Acrolein condensation : The indole intermediate reacts with 3-(N-methyl-N-phenylamino)acrolein in acetonitrile with POCl₃ to form the title compound.

Crystallization is achieved via slow evaporation in chloroform, yielding pale-yellow crystals (m.p. 136–138°C) .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer:

- FTIR : Key peaks include 1666 cm⁻¹ (α,β-unsaturated aldehyde C=O stretch) and 1610 cm⁻¹ (C=C vibration) .

- ¹H NMR : Signals at δ 9.53 ppm (aldehyde proton, doublet), δ 6.50–7.90 ppm (aromatic protons), and δ 1.45 ppm (isopropyl methyl groups, singlet) .

- ¹³C NMR : Peaks at δ 191.3 ppm (aldehyde carbon), δ 161.5 ppm (C-F coupling), and δ 22.5 ppm (isopropyl methyl carbons) .

Q. What is the crystal system and space group of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals an orthorhombic system with space group Pna2₁ . Unit cell parameters:

- a = 12.4637(4) Å, b = 9.9386(3) Å, c = 13.0272(3) Å.

- Dihedral angle between indole and 4-fluorophenyl planes: 111.5(3)° , indicating non-coplanar conformation .

Advanced Research Questions

Q. How does the absence of strong hydrogen bonds influence the crystal packing?

- Methodological Answer: Weak intermolecular interactions (C–H···O and van der Waals) dominate packing, leading to a layered structure along the ab plane. The lack of strong hydrogen bonds (e.g., O–H···O/N) reduces lattice stability, potentially affecting solubility and thermal behavior. Mercury 3.1 software visualizes these interactions .

Q. What challenges arise in refining the crystal structure using SHELX software?

- Methodological Answer: Refinement with SHELXL-2013 involved:

- Absorption correction : Multi-scan method (SADABS) with Tₘᵢₙ/Tₘₐₓ = 0.978 .

- Anisotropic displacement parameters : Final refinement converged at R₁ = 4.26% (observed data) and wR₂ = 8.48% (all data).

Challenges included modeling weak electron density for hydrogen atoms and verifying torsion angles (e.g., C2–C3–C4–C5 = -173.5°) .

Q. How does the dihedral angle between aromatic planes impact molecular reactivity?

- Methodological Answer: The 111.5° dihedral angle creates steric hindrance, limiting π-π stacking interactions. This conformation may influence:

- Electrophilic substitution : Reduced resonance between indole and fluorophenyl rings.

- Drug binding : Non-planar geometry could affect interactions with biological targets (e.g., HMG-CoA reductase in fluvastatin) .

Q. What methodological strategies ensure purity during synthesis?

- Methodological Answer:

- Purification : Recrystallization from chloroform removes unreacted intermediates.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.

- Impurity analysis : HPLC or ¹H NMR identifies by-products like uncyclized intermediates or oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.